4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine
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Overview
Description
4-(Benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a benzyl group, and a chlorine atom attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of a chloroacetamide derivative, which undergoes intramolecular cyclization to form the thiazole ring. The reaction conditions often involve the use of ammonium salts and organic solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Coupling Reactions: The benzenesulfonyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce sulfoxides and sulfides, respectively .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells.
Materials Science: Its unique chemical structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of carbonic anhydrase IX, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt the metabolic processes of cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Another benzenesulfonamide derivative with similar enzyme inhibitory properties.
Benzenesulfonic Acid Derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Uniqueness
4-(Benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine is unique due to the combination of its benzenesulfonyl, benzyl, and thiazole moieties. This unique structure contributes to its specific binding affinity and inhibitory activity against certain enzymes, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c17-14-15(23(20,21)13-9-5-2-6-10-13)19-16(22-14)18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCGLQQMJASDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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